molecular formula C22H25N5OS B2542012 1-(4-Benzylpiperazin-1-yl)-2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)ethanone CAS No. 1286716-77-5

1-(4-Benzylpiperazin-1-yl)-2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)ethanone

Cat. No.: B2542012
CAS No.: 1286716-77-5
M. Wt: 407.54
InChI Key: GHYSILAQYMJHGW-UHFFFAOYSA-N
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Description

1-(4-Benzylpiperazin-1-yl)-2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)ethanone is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Benzylpiperazin-1-yl)-2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)ethanone typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting o-toluidine with thiosemicarbazide under acidic conditions.

    Attachment of the Piperazine Moiety: The benzylpiperazine can be introduced through a nucleophilic substitution reaction, where the piperazine nitrogen attacks an electrophilic carbon on the thiadiazole ring.

    Final Coupling: The ethanone group is introduced in the final step, often through a condensation reaction with an appropriate acylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Benzylpiperazin-1-yl)-2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(4-Benzylpiperazin-1-yl)-2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)ethanone has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.

Mechanism of Action

The mechanism of action of 1-(4-Benzylpiperazin-1-yl)-2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)ethanone involves interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels.

    Pathways Involved: It could modulate signaling pathways related to inflammation, microbial growth, or other biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Benzylpiperazin-1-yl)-2-(5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)ethanone
  • 1-(4-Benzylpiperazin-1-yl)-2-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)ethanone

Uniqueness

1-(4-Benzylpiperazin-1-yl)-2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)ethanone is unique due to its specific substitution pattern on the thiadiazole ring and the presence of the benzylpiperazine moiety, which may confer distinct pharmacological properties compared to its analogs.

Properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-2-[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5OS/c1-17-7-5-6-10-19(17)23-22-25-24-20(29-22)15-21(28)27-13-11-26(12-14-27)16-18-8-3-2-4-9-18/h2-10H,11-16H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHYSILAQYMJHGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NN=C(S2)CC(=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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